molecular formula C6H4BrF2NO B13479067 3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one

3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one

Cat. No.: B13479067
M. Wt: 224.00 g/mol
InChI Key: KIEDKUMUORGDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one is a chemical compound characterized by the presence of a bromine atom, a difluoromethyl group, and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a brominated pyridinone with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated pyridinone derivative, while cross-coupling with a phenylboronic acid would yield a phenyl-substituted pyridinone .

Scientific Research Applications

3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(difluoromethyl)-1,4-dihydropyridin-4-one is unique due to its combination of a bromine atom, a difluoromethyl group, and a dihydropyridinone ring. This unique structure imparts specific chemical properties, such as enhanced reactivity and potential bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H4BrF2NO

Molecular Weight

224.00 g/mol

IUPAC Name

3-bromo-1-(difluoromethyl)pyridin-4-one

InChI

InChI=1S/C6H4BrF2NO/c7-4-3-10(6(8)9)2-1-5(4)11/h1-3,6H

InChI Key

KIEDKUMUORGDHF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C(C1=O)Br)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.